1,3-Benzenedicarboxylic acid, 5,5'-[2-[4,5-bis(3,5-dicarboxyphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole-4,5-diyl]bis-
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Overview
Description
5,5’,5’‘,5’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetraisophthalic acid is a complex organic compound characterized by its unique structure, which includes multiple dithiolylidene and isophthalic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,5’‘,5’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetraisophthalic acid typically involves the reaction of 2,2’-bi(1,3-dithiolylidene) with isophthalic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5,5’,5’‘,5’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetraisophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolylidene moieties to thiol groups.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
5,5’,5’‘,5’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetraisophthalic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of 5,5’,5’‘,5’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetraisophthalic acid involves its interaction with specific molecular targets and pathways. The compound’s dithiolylidene moieties can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Bis(neopentyl glycolato)diboron: Another compound with dithiolylidene moieties, used in organic synthesis.
Dibenzotetrathiafulvalene: An organic semiconductor with similar structural features.
Uniqueness
5,5’,5’‘,5’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetraisophthalic acid is unique due to its combination of dithiolylidene and isophthalic acid moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Properties
Molecular Formula |
C38H20O16S4 |
---|---|
Molecular Weight |
860.8 g/mol |
IUPAC Name |
5-[2-[4,5-bis(3,5-dicarboxyphenyl)-1,3-dithiol-2-ylidene]-5-(3,5-dicarboxyphenyl)-1,3-dithiol-4-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C38H20O16S4/c39-29(40)17-1-13(2-18(9-17)30(41)42)25-26(14-3-19(31(43)44)10-20(4-14)32(45)46)56-37(55-25)38-57-27(15-5-21(33(47)48)11-22(6-15)34(49)50)28(58-38)16-7-23(35(51)52)12-24(8-16)36(53)54/h1-12H,(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54) |
InChI Key |
WLLNJRQGVHYEST-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=C(SC(=C3SC(=C(S3)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC(=CC(=C5)C(=O)O)C(=O)O)S2)C6=CC(=CC(=C6)C(=O)O)C(=O)O |
Origin of Product |
United States |
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